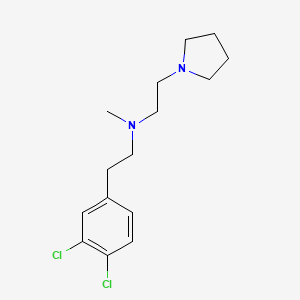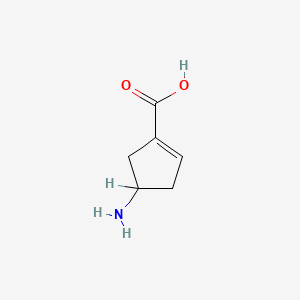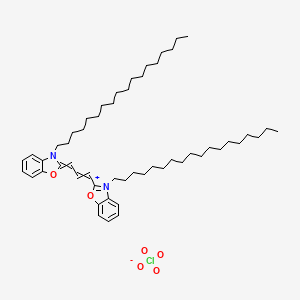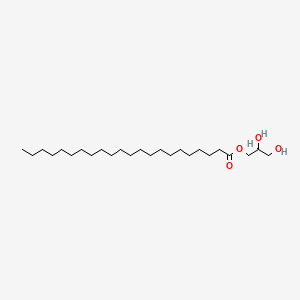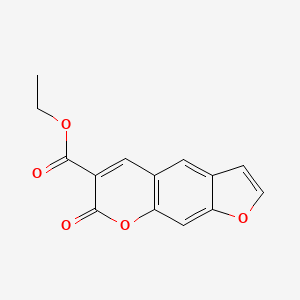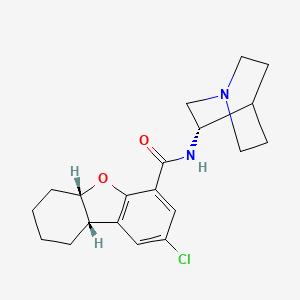
4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))-
Übersicht
Beschreibung
The compound “4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))-” is a novel α7 nicotinic acetylcholine receptor agonist/serotonin 5-HT3 receptor antagonist . It has been studied for its potential therapeutic applications in the treatment of cognitive deficits .
Chemical Reactions Analysis
The compound acts as a 5-HT3R antagonist but does not block α3β4, α4β2, and muscle nAChRs . More detailed information about its chemical reactions is not available from the current sources.Wissenschaftliche Forschungsanwendungen
1. Serotonin Receptor Antagonism
4-Dibenzofurancarboxamide derivatives, such as those synthesized and studied by Kuroita et al. (1994), have shown potent antagonistic activities against serotonin-3 (5-HT3) receptors. These activities were evaluated through in vitro and in vivo methods, demonstrating the compounds' potential in modulating serotonin-related physiological processes (Kuroita et al., 1994).
2. Serotonin Receptor Agonistic Activity
Research by Kakigami et al. (1998) focused on the serotonin 5-HT4 receptor agonistic activities of similar compounds. Their studies indicated that specific optical isomers of these compounds could act as agonists to the serotonin 5-HT4 receptor, demonstrating the nuanced interactions of these molecules with different serotonin receptors (Kakigami et al., 1998).
3. Potential in Visceral Hypersensitivity and IBS Management
A study by Langlois et al. (1996) explored the role of similar 5-HT3 receptor antagonists in modulating visceral hypersensitivity in a rat model. This research suggests potential therapeutic applications in conditions like irritable bowel syndrome (IBS) (Langlois et al., 1996).
4. Antiprotozoal Activity
Weis et al. (2008) investigated the antiprotozoal properties of compounds derived from 4-dibenzofurancarboxamide. Their research showed these compounds’ effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like malaria and sleeping sickness (Weis et al., 2008).
5. Potential in Treating Cognitive Deficits
Wishka et al. (2006) discovered that certain derivatives of 4-Dibenzofurancarboxamide, specifically targeting alpha7 nicotinic acetylcholine receptors, could be potential treatments for cognitive deficits in schizophrenia. This highlights the diverse neurological applications of these compounds (Wishka et al., 2006).
Eigenschaften
IUPAC Name |
(5aS,9aS)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24)/t14-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMIBZOCSHLBG-QGTPRVQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)N[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))- | |
CAS RN |
136174-04-4 | |
| Record name | RG 12915 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136174044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-12915 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533O919MKO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



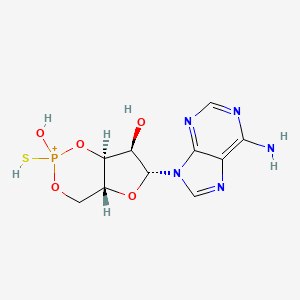
![(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B1662684.png)
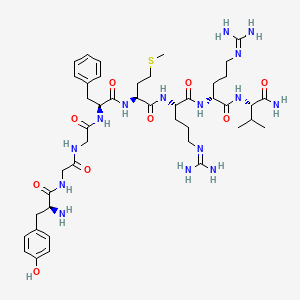
![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)
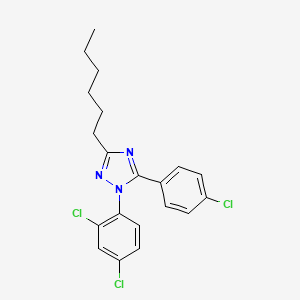
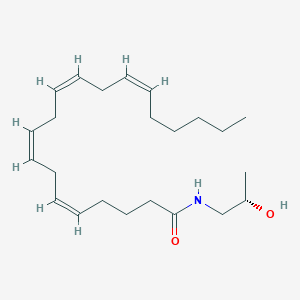
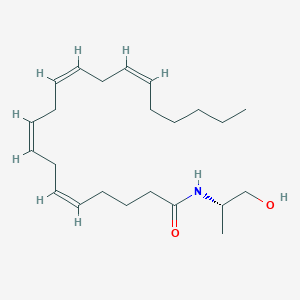
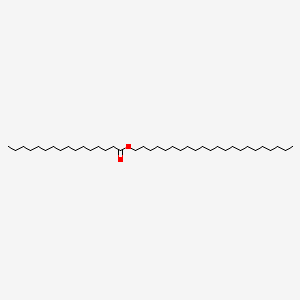
![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)
